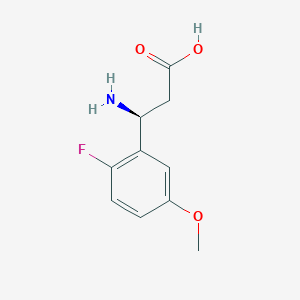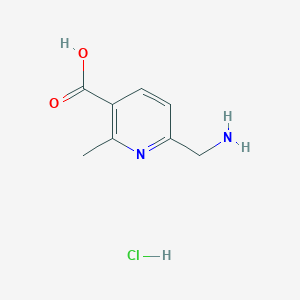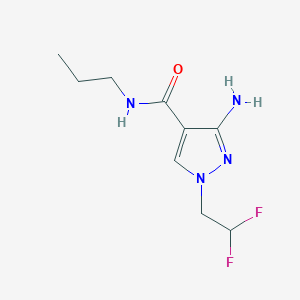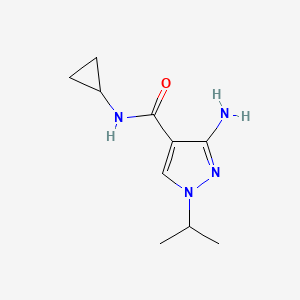
3-((1R)-1-amino-3-hydroxypropyl)-5-(trifluoromethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((1R)-1-amino-3-hidroxipropil)-5-(trifluorometil)fenol es un compuesto caracterizado por la presencia de un grupo amino, un grupo hidroxilo y un grupo trifluorometil unido a un anillo fenol
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-((1R)-1-amino-3-hidroxipropil)-5-(trifluorometil)fenol se puede lograr a través de varias rutas sintéticasLas condiciones de reacción suelen implicar el uso de agentes trifluorometilantes como el yoduro de trifluorometil o la sulfona de trifluorometil, junto con los catalizadores y disolventes adecuados .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso puede incluir pasos como la purificación mediante recristalización o cromatografía para eliminar las impurezas y obtener el producto deseado en su forma pura .
Análisis De Reacciones Químicas
Tipos de reacciones
3-((1R)-1-amino-3-hidroxipropil)-5-(trifluorometil)fenol experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar para formar las cetonas o aldehídos correspondientes.
Reducción: El grupo amino se puede reducir para formar aminas u otros derivados.
Sustitución: El grupo trifluorometil puede participar en reacciones de sustitución, lo que lleva a la formación de diferentes derivados.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.
Reducción: Los agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio se utilizan a menudo.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir cetonas o aldehídos, mientras que las reacciones de sustitución pueden producir una variedad de derivados de fenol sustituidos .
Aplicaciones Científicas De Investigación
3-((1R)-1-amino-3-hidroxipropil)-5-(trifluorometil)fenol tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: La estructura única del compuesto lo convierte en un candidato para estudiar las interacciones de las enzimas y las vías metabólicas.
Mecanismo De Acción
El mecanismo de acción de 3-((1R)-1-amino-3-hidroxipropil)-5-(trifluorometil)fenol implica su interacción con objetivos moleculares como enzimas o receptores. El grupo trifluorometil puede mejorar la afinidad de unión del compuesto a estos objetivos, mientras que los grupos amino e hidroxilo pueden participar en enlaces de hidrógeno y otras interacciones. Estas interacciones pueden modular la actividad de las moléculas diana e influir en varias vías bioquímicas .
Comparación Con Compuestos Similares
Compuestos similares
3-((1R)-1-amino-3-hidroxipropil)-5-metilfenol: Estructura similar pero con un grupo metil en lugar de un grupo trifluorometil.
3-((1R)-1-amino-3-hidroxipropil)-5-clorofenol: Contiene un átomo de cloro en lugar de un grupo trifluorometil.
Singularidad
La presencia del grupo trifluorometil en 3-((1R)-1-amino-3-hidroxipropil)-5-(trifluorometil)fenol imparte propiedades únicas como una mayor lipofilicidad y estabilidad metabólica. Estas propiedades pueden mejorar la biodisponibilidad y la eficacia del compuesto en diversas aplicaciones .
Propiedades
Fórmula molecular |
C10H12F3NO2 |
|---|---|
Peso molecular |
235.20 g/mol |
Nombre IUPAC |
3-[(1R)-1-amino-3-hydroxypropyl]-5-(trifluoromethyl)phenol |
InChI |
InChI=1S/C10H12F3NO2/c11-10(12,13)7-3-6(4-8(16)5-7)9(14)1-2-15/h3-5,9,15-16H,1-2,14H2/t9-/m1/s1 |
Clave InChI |
NQBGSSDXQKEGNO-SECBINFHSA-N |
SMILES isomérico |
C1=C(C=C(C=C1C(F)(F)F)O)[C@@H](CCO)N |
SMILES canónico |
C1=C(C=C(C=C1C(F)(F)F)O)C(CCO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3-Fluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11733273.png)
![N-[(3-fluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B11733278.png)

![ethyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11733288.png)
![2-methoxy-4-({[(1-propyl-1H-pyrazol-3-yl)methyl]amino}methyl)phenol](/img/structure/B11733290.png)

![N-[(3,5-difluorophenyl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine](/img/structure/B11733303.png)

![1-(difluoromethyl)-N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11733314.png)

![2-methoxy-4-[({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol](/img/structure/B11733321.png)

![5-[1-(propan-2-yl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B11733336.png)

